molecular formula C23H22N2O5 B2735641 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide CAS No. 946317-94-8

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide

Cat. No.: B2735641
CAS No.: 946317-94-8
M. Wt: 406.438
InChI Key: DXDVZJIPGYDEAD-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide is a nitrogen-containing heterocyclic compound featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a furan-2-carbonyl group at position 1 and a 3,4-dimethoxybenzamide moiety at position 4.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-19-10-7-16(14-21(19)29-2)22(26)24-17-8-9-18-15(13-17)5-3-11-25(18)23(27)20-6-4-12-30-20/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDVZJIPGYDEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide typically involves multiple steps, including the formation of the furan ring, the quinoline moiety, and the benzamide group. One common approach is to start with the synthesis of the furan ring through the cyclization of appropriate precursors. The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The final step involves the coupling of the furan and quinoline intermediates with 3,4-dimethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s furan and quinoline moieties can interact with various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Thiophene vs. Benzamide Groups: Compounds with thiophene-2-carboximidamide substituents (e.g., 70, 71) exhibit NOS inhibitory activity, as demonstrated in enzyme assays using recombinant human iNOS, eNOS, and nNOS . In contrast, benzamide derivatives like the target compound and G502-0095 lack direct bioactivity data but share structural motifs associated with receptor binding (e.g., methoxy groups enhance lipophilicity) .
  • Furan vs. Piperidine/Pyrrolidine : The furan-2-carbonyl group in the target compound may confer distinct electronic properties compared to piperidine or pyrrolidine substituents in analogs (e.g., 70, 71). These differences could influence solubility, metabolic stability, or target selectivity .

Stereochemical Complexity

  • This suggests the target compound may require rigorous stereochemical analysis if synthesized .

Research Findings and Implications

Enzyme Inhibition: Compounds with tetrahydroquinoline cores and nitrogenous substituents (e.g., piperidine, pyrrolidine) show promise in NOS inhibition, though the target compound’s furan and benzamide groups may redirect activity toward other targets (e.g., kinases or GPCRs) .

Agricultural vs. Pharmaceutical Applications : While simpler benzamides like mepronil and flutolanil are used as pesticides, the target compound’s complexity aligns with drug discovery efforts, particularly in CNS or inflammatory diseases .

Synthetic Challenges : Low yields in analogs (e.g., 6% for compound 30) underscore the need for optimized catalytic systems or protecting-group strategies to access the target compound efficiently .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and a 3,4-dimethoxybenzamide group. Its molecular formula is C18H20N2O4C_{18}H_{20}N_{2}O_{4}, and it possesses unique structural characteristics that contribute to its biological properties.

Property Value
Molecular FormulaC18H20N2O4
Molecular Weight336.36 g/mol
CAS Number941900-21-6

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of the Furan Derivative : The furan-2-carbonyl precursor is synthesized through cyclization reactions.
  • Formation of Tetrahydroquinoline : This moiety is formed via reduction processes involving quinoline derivatives.
  • Coupling Reaction : The final step involves coupling the tetrahydroquinoline and the 3,4-dimethoxybenzoyl chloride to yield the target compound.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The furan and carbonyl groups are known to participate in hydrogen bonding with enzyme active sites, inhibiting their function.
  • Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties by scavenging free radicals.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms.
    • Case Study : In vitro studies on human cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Activity : Similar compounds have shown promise against various bacterial strains.
    • Research Findings : A comparative study indicated that derivatives with similar structures exhibited antimicrobial effects against Staphylococcus aureus and Escherichia coli.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, comparisons can be made with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzenesulfonamideContains sulfonamide groupAntibacterial
5-NitrobenzenesulfonamideContains nitro groupAnticancer
N-(furan-2-carbonyl)-anilineSimple aniline derivativeAnticancer

Q & A

Basic: What synthetic strategies are commonly employed for preparing N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions (e.g., amide bond formation between tetrahydroquinoline and dimethoxybenzamide moieties) using reagents like EDCI or HOBt .
  • Salt formation : Conversion of free bases to hydrochloride salts via treatment with HCl in methanol, achieving yields >70% and HPLC purity >95% .
  • Purification : Column chromatography and recrystallization in solvents like MeOH/CH₂Cl₂ .
    Key intermediates (e.g., tetrahydroquinoline derivatives) are characterized via 1^1H NMR and MS (ESI) to confirm structural integrity .

Advanced: How can researchers optimize selectivity for neuronal nitric oxide synthase (nNOS) over endothelial (eNOS) or inducible (iNOS) isoforms?

Methodological Answer:

  • Structural modifications : Introducing alkylamino groups at the 1-position of the tetrahydroquinoline scaffold enhances isoform selectivity. For example, replacing bulky substituents with methylamino groups reduces eNOS affinity by 10-fold .
  • Assay triage : Use recombinant human nNOS, eNOS, and iNOS expressed in Baculovirus-infected Sf9 cells, measuring IC₅₀ values via radioactive NO synthesis assays .
  • hERG inhibition screening : Prioritize compounds with IC₅₀ >30 μM to avoid cardiotoxicity, as seen in lead optimization studies .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • 1^1H NMR : Validates substituent integration (e.g., furan protons at δ 6.4–7.2 ppm, dimethoxy groups at δ 3.8–3.9 ppm) .
  • Mass spectrometry (ESI) : Confirms molecular weight (e.g., [M+H]⁺ peaks) with <5 ppm error .
  • HPLC : Ensures >95% purity using C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA) .

Advanced: How can computational modeling predict the binding mode of this compound to nNOS?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with nNOS heme and tetrahydrobiopterin (BH₄) binding sites. Key residues (e.g., Trp678, Glu592) stabilize the furan-carbonyl group .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
  • QSAR models : Correlate substituent hydrophobicity (logP) with inhibitory potency (IC₅₀) to guide design .

Basic: What in vitro assays are used to evaluate enzyme inhibitory activity?

Methodological Answer:

  • Radioactive NOS assay : Measures 3^3H-citrulline formation from 3^3H-arginine in Baculovirus-expressed human isoforms. IC₅₀ values are calculated using GraphPad Prism .
  • Kinetic studies : Determine KiK_i via Lineweaver-Burk plots under varying L-arginine concentrations .
  • Counter-screening : Test against off-target enzymes (e.g., COX-2) to confirm specificity .

Advanced: How can contradictory inhibition data across studies be resolved?

Methodological Answer:

  • Replicate conditions : Standardize assay parameters (e.g., pH 7.4, 37°C, 1 mM Ca²⁺) to minimize variability .
  • Purity verification : Re-characterize compounds via HPLC and NMR to rule out degradation .
  • Meta-analysis : Compare data across isoforms (e.g., nNOS IC₅₀ = 50 nM vs. eNOS IC₅₀ = 500 nM) to identify selectivity trends .

Advanced: What structural modifications improve metabolic stability and oral bioavailability?

Methodological Answer:

  • Substituent engineering : Replace labile ester groups with ethers (e.g., methoxy) to reduce CYP450-mediated oxidation .
  • Salt formation : Dihydrochloride salts enhance aqueous solubility (e.g., 10 mg/mL in PBS) and bioavailability (60% in rodent models) .
  • LogD optimization : Target logD = 2–3 using substituents like methylpyrrolidine to balance permeability and solubility .

Basic: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 14 days. Monitor degradation via HPLC .
  • Plasma stability : Incubate with rat plasma (37°C, 1 h); >90% remaining indicates suitability for in vivo studies .

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